Cas no 23669-79-6 (5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine)

23669-79-6 structure
Nom du produit:5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine
Numéro CAS:23669-79-6
Le MF:C30H30N2O7
Mégawatts:530.568408489227
MDL:MFCD00063410
CID:52349
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine Propriétés chimiques et physiques
Nom et identifiant
-
- 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine
- 5'-O-[Bis(4-methoxyphenyl)benzyl]-2'-deoxyuridine
- DMT-dU
- 2'-deoxy-5'-(4,4'-dimethoxytrityl)uridine
- 2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-uridine
- 2'-deoxy-5'-O-dimethoxytrityluridine
- 2'-Deoxy-5'-O-DMT-uridine
- 5'-(4,4'-dimethoxytrityl)-2'-deoxyuridine
- 5'-O-(4,4'-dimetoxytrityl)-2'-deoxyuridine
- 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxyuridine
- 5'-O-Dimethylterephthale-2'-deoxyuridine
- 5'-O-DMT-2'-DEOXYURIDINE
- DMT-DEOXYURIDINE
- C30H30N2O7
- 2'-deoxy-5'-O-(4,4'-dimethoxytrityl)uridine
- BYGKUWPLEGHFKX-ZRRKCSAHSA-N
- Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-
- 5'-o-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyuridine
- HG1169
- K265
- 669D796
- Uridine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-
- 1-{5-O-[Bis(
- 5'-O-(Bis(4-methoxyphenyl)benzyl)-2'-deoxyuridine
- 1-[(2R,
-
- MDL: MFCD00063410
- Piscine à noyau: 1S/C30H30N2O7/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-26-25(33)18-28(39-26)32-17-16-27(34)31-29(32)35/h3-17,25-26,28,33H,18-19H2,1-2H3,(H,31,34,35)/t25-,26+,28+/m0/s1
- La clé Inchi: BYGKUWPLEGHFKX-ZRRKCSAHSA-N
- Sourire: O1[C@]([H])(C([H])([H])[C@@]([H])([C@@]1([H])C([H])([H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])O[H])N1C([H])=C([H])C(N([H])C1=O)=O
Propriétés calculées
- Qualité précise: 530.20500
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 39
- Nombre de liaisons rotatives: 9
- Complexité: 835
- Le xlogp3: 3
- Surface topologique des pôles: 107
Propriétés expérimentales
- Solubilité: Soluble in acetonitrile at 20mg/ml
- Le PSA: 112.01000
- Le LogP: 3.21090
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H332-H335
- Déclaration d'avertissement: P261;P305+P351+P338
- Wgk Allemagne:3
- Code de catégorie de danger: R20/22;R36/37/38
- Instructions de sécurité: S22-S26-S36
-
Identification des marchandises dangereuses:
- Terminologie du risque:R20/22; R36/37/38
- Conditions de stockage:-20 °C
- Durée de la sécurité:S22;S26;S36
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O28410-250mg |
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine |
23669-79-6 | 98% | 250mg |
¥49.0 | 2024-07-19 | |
MedChemExpress | HY-W097792-100mg |
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine |
23669-79-6 | 98.20% | 100mg |
¥100 | 2024-04-18 | |
abcr | AB353608-1 g |
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine, 98%; . |
23669-79-6 | 98% | 1g |
€92.30 | 2023-06-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O28410-5g |
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine |
23669-79-6 | 98% | 5g |
¥421.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O28410-1g |
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine |
23669-79-6 | 98% | 1g |
¥128.0 | 2024-07-19 | |
TRC | D460528-200mg |
5'-O-(4,4'-Dimethoxytrityl)-2’-deoxyuridine |
23669-79-6 | 200mg |
$ 135.00 | 2022-06-05 | ||
Ambeed | A132635-5g |
1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |
23669-79-6 | 98% | 5g |
$55.0 | 2025-02-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221060-100 mg |
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine, |
23669-79-6 | 100MG |
¥534.00 | 2023-07-11 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AV593-250mg |
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine |
23669-79-6 | 98% | 250mg |
171CNY | 2021-05-08 | |
Aaron | AR002OS8-5g |
Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- |
23669-79-6 | 98% | 5g |
$64.00 | 2025-01-21 |
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine Littérature connexe
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
23669-79-6 (5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine) Produits connexes
- 103285-22-9(5’-O-(Dimethoxytrityl)-2’-O-methyluridine)
- 161110-05-0(3’-Deoxy-5’-O-trityl Uridine)
- 40615-39-2(5’-O-(4,4’-Dimethoxytrityl)thymidine)
- 96253-10-0(5’-O-Trityluridine-2’,3’-lyxo-epoxide)
- 6554-10-5(5’-O-Trityl Uridine)
- 890093-93-3(3-Amine-4-[5-(5-chloro-2-thienyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazole)
- 306311-96-6(2-cyano-N-(furan-2-yl)methyl-3-(thiophen-2-yl)prop-2-enamide)
- 1270392-68-1(2-amino-2-(1H-indol-5-yl)propan-1-ol)
- 2549064-49-3(N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide)
- 928210-37-1(3-(2-methoxy-5-methylphenyl)prop-2-enoic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:23669-79-6)5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine

Pureté:99%
Quantité:25g
Prix ($):176.0